molecular formula C12H9ClF3N5O3 B2452823 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide CAS No. 338397-37-8

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B2452823
M. Wt: 363.68
InChI Key: PWOINBCDSXSSCD-UHFFFAOYSA-N
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Description

“N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide” is a chemical compound with the molecular formula C14H11ClF3N3O2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) . This indicates that the molecule contains a pyridine ring with a trifluoromethyl group and a chlorine atom, an isoxazole ring with a methyl group, and a hydrazinocarbonyl group .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 345.71 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Prodrug Development

  • This compound has been investigated in the context of prodrug development. For instance, 3-carboxyisoxazole, a related compound, was synthesized and studied for its potential as a prodrug. It showed favorable plasma concentrations when metabolized in rats, similar to established prodrugs (Patterson, Cheung, & Ernest, 1992).

Gene Expression Inhibition

  • Research has been conducted on derivatives of this compound for their ability to inhibit NF-kappaB and AP-1 transcription factors, aiming to improve potential oral bioavailability. Specific structural modifications were found to influence cell-based activity, emphasizing the importance of the carboxamide group at certain positions for activity (Palanki et al., 2000).

Antifungal Activity

  • A series of derivatives of this compound were synthesized and evaluated for their antifungal activities. Some of these derivatives showed moderate activities against various phytopathogenic fungi, performing better than commercial fungicides in certain cases (Wu et al., 2012).

Glycine Transporter Inhibition

  • Research into structurally related compounds has identified potent inhibitors of the glycine transporter 1 (GlyT1), which are potentially useful in treating schizophrenia and other central nervous system disorders. These inhibitors were noted for their favorable pharmacokinetic profiles and significant effects in rodent models (Yamamoto et al., 2016).

Hydrogen-Bonded Framework Structures

  • Studies on hydrogen-bonded framework structures in closely related compounds have been conducted, providing insights into the potential molecular interactions and stability of these chemical structures (Vasconcelos et al., 2006).

Synthesis of Novel Compounds

  • Novel compounds related to this chemical have been synthesized for various purposes, such as developing new insecticides or exploring chemical properties. These studies contribute to the broader understanding of the chemical's potential applications (Yun-shang, 2010).

Safety And Hazards

This compound is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(hydrazinecarbonyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N5O3/c1-4-7(8(21-24-4)11(23)20-17)10(22)19-9-6(13)2-5(3-18-9)12(14,15)16/h2-3H,17H2,1H3,(H,20,23)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOINBCDSXSSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)NN)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide

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